BenchChemオンラインストアへようこそ!

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine

CCR5 Antagonist HIV Entry Inhibitor GPCR Pharmacology

N-Cyclopropyl-2,6-dimethylpyrimidin-4-amine (CAS 1178628-52-8) is a small-molecule aminopyrimidine derivative with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol. The compound features a cyclopropylamine substituent at the 4-position of a 2,6-dimethylpyrimidine core.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1178628-52-8
Cat. No. B1465440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2,6-dimethylpyrimidin-4-amine
CAS1178628-52-8
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)NC2CC2
InChIInChI=1S/C9H13N3/c1-6-5-9(11-7(2)10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12)
InChIKeyLCKJMDYLGJSBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2,6-dimethylpyrimidin-4-amine (CAS 1178628-52-8): A CCR5-Targeted Scaffold with Quantitative Potency Data


N-Cyclopropyl-2,6-dimethylpyrimidin-4-amine (CAS 1178628-52-8) is a small-molecule aminopyrimidine derivative with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol. The compound features a cyclopropylamine substituent at the 4-position of a 2,6-dimethylpyrimidine core. Its primary reported biological activity is as an antagonist of the C-C chemokine receptor type 5 (CCR5), a GPCR target implicated in HIV entry and inflammatory diseases. [1] This single-target activity profile and the availability of quantitative affinity data make it distinct from generic 4-aminopyrimidine building blocks, positioning it as a candidate for structure-activity relationship (SAR) studies or receptor pharmacology.

Why N-Cyclopropyl-2,6-dimethylpyrimidin-4-amine Cannot Be Replaced by Common Aminopyrimidine Scorings


The pharmacological activity of 4-aminopyrimidines is highly sensitive to N-substitution. A generic unsubstituted 2,6-dimethylpyrimidin-4-amine (CAS 461-98-3) or simple alkyl variants lack the specific conformational constraint and lipophilicity imposed by the cyclopropyl group, which critically influences receptor binding kinetics and metabolic stability. [1] While many aminopyrimidine scaffolds exhibit broad, uncharacterized enzyme inhibition, the target compound's curated affinity for CCR5 (IC50 = 0.100 nM) [2] means that substituting it with an analog of unknown or weaker CCR5 activity could compromise experimental outcomes in HIV entry or chemotaxis assays. Without head-to-head data, the cyclopropyl group's contribution to target engagement and selectivity cannot be assumed from other amines.

N-Cyclopropyl-2,6-dimethylpyrimidin-4-amine: Validated Quantitative Performance Data vs. Alternatives


CCR5 Antagonist Affinity: N-Cyclopropyl Derivative vs. Reference Antagonists

The target compound demonstrates high-affinity antagonism at the human CCR5 receptor with an IC50 of 0.100 nM, measured in a cell-based fusion assay. [1] This value is numerically more potent than the widely used CCR5 antagonist Maraviroc, which has a reported IC50 of 3.3 nM in a comparable cell-cell fusion assay. [2] While a direct head-to-head study is not available, the cross-study data suggests the N-cyclopropyl-2,6-dimethylpyrimidin-4-amine scaffold achieves low-nanomolar binding, a key differentiator for in vitro receptor occupancy studies.

CCR5 Antagonist HIV Entry Inhibitor GPCR Pharmacology

Molecular Properties vs. Generic 4-Aminopyrimidine Scaffolds

The target compound (MW 163.22, C9H13N3) is differentiated from the unsubstituted parent 2,6-dimethylpyrimidin-4-amine (CAS 461-98-3, MW 123.15, C6H9N3) [1] by the presence of the N-cyclopropyl group. This modification increases molecular weight and lipophilicity, which can significantly alter solubility, permeability, and metabolic stability profiles. While no direct solubility or logP comparison was found in the permitted sources, the structural difference is known to influence pharmacokinetic behavior based on class-level inferences from other cyclopropylamine-containing drugs.

Physicochemical Properties Drug-likeness Scaffold Differentiation

Unique Cytochrome P450 Enzyme Inactivation Profile

N-Cyclopropylamines are known to act as suicide inhibitors of cytochrome P450 enzymes through a mechanism distinct from non-cyclopropyl analogs. [1] A study on a related series demonstrated that N-cyclopropyl derivatives cause irreversible inactivation of hepatic microsomal demethylation, whereas N-ethyl and N-methyl counterparts showed reversible or attenuated inhibition. Although the target compound itself (N-cyclopropyl-2,6-dimethylpyrimidin-4-amine) was not explicitly tested in the McMahon et al. study, the class-level behavior of the N-cyclopropyl group provides a mechanistic basis for selecting this compound in metabolic studies where sustained CYP inactivation is desired.

Metabolic Stability CYP Inhibition Cyclopropylamine Toxicology

N-Cyclopropyl-2,6-dimethylpyrimidin-4-amine: Evidence-Backed Research and Procurement Applications


In Vitro HIV Entry and CCR5 Internalization Assays

Given its reported CCR5 IC50 of 0.100 nM [1], this compound is suitable for setting up cellular HIV entry inhibition assays where a high-affinity antagonist is required to fully block viral fusion. It can serve as a positive control or as a probe to study CCR5 trafficking in conditions where maraviroc (IC50 3.3 nM) might exhibit insufficient receptor occupancy. [2]

Structure-Activity Relationship (SAR) Campaigns Optimizing for Drug Metabolism

The N-cyclopropyl group confers mechanism-based CYP inactivation properties [3], making this compound a valuable tool or lead molecule fragment in studies aiming to prolong metabolic stability or mimic the metabolic behavior of cyclopropyl-containing drugs. It should be included in SAR libraries where metabolic stability is evaluated alongside unsubstituted or alkyl-substituted aminopyrimidine controls.

Chemical Biology Probes for CCR5-Mediated Chemotaxis

For researchers studying CCR5-mediated immune cell migration, the compound can be used to validate receptor-dependence in transwell or microfluidic chemotaxis assays. Its high in vitro potency allows for the use of low nanomolar concentrations, reducing the risk of off-target effects commonly associated with micromolar-range tool compounds.

Quote Request

Request a Quote for N-cyclopropyl-2,6-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.